4-(4-Iodopyrazol-5-yl)-1-methylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

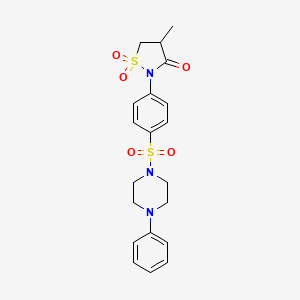

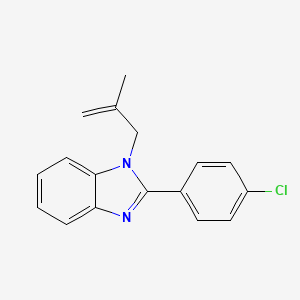

“4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and three carbon atoms . This particular compound has an iodine atom and a methyl group attached to the pyrazole ring .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole”, often involves the reaction of β-ketonitriles with hydrazines . The best results are usually observed under reflux conditions .Molecular Structure Analysis

The molecular structure of “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” includes a pyrazole ring with an iodine atom and a methyl group attached . The pyrazole ring itself contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole derivatives, including “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole”, are versatile synthetic building blocks used in the synthesis of various organic molecules . They can participate in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications

Synthesis and Properties of Derivatives

Research on nitrogen-containing heterocyclic compounds, like pyrazoles, highlights their importance in synthesizing biologically active substances. These compounds, including pyrazoles, have been a focal point due to their potential in drug creation. S-derivatives of related pyrazole compounds have been synthesized, indicating the feasibility of using similar approaches for 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole derivatives. These derivatives' synthesis and physical and chemical properties pave the way for exploring their biological activities, including anti-inflammatory, antifungal, and anticancer properties (Fedotov & Hotsulia, 2021).

Applications in Crystallography

Halogenated pyrazoles, like 4-bromopyrazole and 4-iodopyrazole, have been used in crystallography for experimental phase determination by single-wavelength anomalous dispersion (SAD). Their promiscuous binding to various small molecule binding hot spots in proteins and their low cost make them valuable in protein crystallography. This suggests that 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole could similarly be employed for SAD phasing and hot-spot identification in target proteins, enhancing the toolkit available to protein crystallographers (Bauman, Harrison, & Arnold, 2016).

Biocidal Applications

The synthesis of polyiodopyrazoles has opened avenues for their use as prospective biocides. The development of these compounds demonstrates the synthetic pathways that could be applied to 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole for exploring its biocidal properties. This research direction is promising for the development of new biocidal agents with potential applications in various industries (Chand & Shreeve, 2015).

Corrosion Inhibition

Studies on bipyrazolic compounds have demonstrated their efficiency as corrosion inhibitors for metals in acidic media. This indicates the potential for halogenated pyrazoles, including 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole, to serve as corrosion inhibitors, offering protection to metals in industrial applications. The mode of action typically involves adsorption on the metal surface, highlighting an area for further research to understand the inhibitory mechanism and potential of this compound (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Future Directions

The future directions for research on “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” and similar compounds could involve exploring their potential applications in various fields, such as pharmaceutics and medicinal chemistry . The development of new synthetic methods and the design of new pyrazole derivatives with improved properties could also be areas of interest .

properties

IUPAC Name |

4-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTZSSKPAJXOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NN2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodopyrazol-5-yl)-1-methylpyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/no-structure.png)

![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)